6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-2-9-7-1-8(12)10-3-6(5)7/h1-4,9H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOPRWRFJLQJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696668 | |
| Record name | 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098024-46-4 | |
| Record name | 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system with a hydroxyl group at the 6-position and an aldehyde group at the 3-position. Its molecular formula is . The presence of these functional groups enhances its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : This compound has been shown to inhibit FGFR signaling pathways, which are crucial for cell proliferation and angiogenesis. Inhibition of FGFRs leads to reduced proliferation of cancer cells and induction of apoptosis, particularly in breast cancer models .
- Tubulin Polymerization : Similar to other pyrrolo[3,2-c]pyridine derivatives, this compound may also act as an inhibitor of tubulin polymerization. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, resulting in cell cycle arrest and apoptosis in cancer cells .
Biological Activity and Research Findings
Recent studies have highlighted the diverse biological activities of this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that this compound exhibits moderate to excellent antitumor activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7. For instance, one derivative showed IC50 values ranging from 0.12 to 0.21 µM against these cell lines .
- The compound has been reported to induce apoptosis in breast cancer cells by inhibiting FGFR signaling pathways .
- Neuroprotective Effects :
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound derivatives in human tumor xenograft models. Results indicated significant tumor growth inhibition in models for breast and prostate cancers when treated with these compounds. The mechanism was linked to the inhibition of FGFRs and subsequent apoptotic pathways .
Case Study 2: Neuroprotection
Research conducted on a derivative of this compound showed protective effects against oxidative stress-induced neuronal cell death. The compound enhanced cellular antioxidant defenses and reduced markers of inflammation in neuronal cultures .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde features a pyrrole ring fused to a pyridine structure, with a hydroxyl group at the 6-position and an aldehyde functional group at the 3-position. These functional groups enhance its reactivity and biological activity, making it a valuable compound for synthetic chemistry and pharmacological research.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. Researchers have utilized this compound to create derivatives that exhibit varying degrees of biological activity.
Biology
The compound has been investigated for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and survival. Inhibition of these receptors can lead to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Biological Activities:
- Anticancer Properties: Studies indicate that derivatives of this compound can inhibit FGFR signaling pathways implicated in several cancers .
- Antimicrobial Effects: Preliminary data suggest potential antimicrobial properties, although further studies are necessary to fully elucidate these effects .
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for therapeutic applications in treating various diseases.
Potential Therapeutic Applications:
- Cancer Treatment: As mentioned, its role in inhibiting FGFRs positions it as a promising agent in oncology.
- Neurological Disorders: Some studies suggest that pyrrolo derivatives may exhibit anticonvulsant properties .
Case Studies and Research Findings
A review of literature reveals several case studies where this compound and its derivatives have been synthesized and tested for their biological activities:
Comparison with Similar Compounds
Table 1: Structural Analogues of 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Substituent Effects on Reactivity and Stability
- Hydroxyl vs. Methyl (6-position): The hydroxyl group in the target compound increases aqueous solubility compared to 6-Methyl-1H-pyrrolo[3,2-c]pyridine, which exhibits higher lipophilicity (logP difference ~1.2) .
- Aldehyde Position (3 vs. 2): The 3-carbaldehyde isomer (target compound) shows greater steric hindrance in cross-coupling reactions compared to the 2-carbaldehyde derivative (CAS 630395-95-8), which is more accessible for Schiff base formation .
- Halogen Substitution (Fluoro/Chloro): 6-Fluoro and 6-chloro derivatives (CAS F81573, 1000341-64-9) introduce electron-withdrawing effects, enhancing electrophilicity at the aldehyde group. The fluoro analogue is particularly valued in drug design for improved bioavailability and resistance to metabolic degradation .
Preparation Methods
Synthetic Routes Starting from Pyrrole Derivatives
One common approach to synthesize pyrrolo[3,2-c]pyridine derivatives, including the target compound, begins with substituted pyrrole precursors. The general strategy involves:
- Functionalization of pyrrole at specific positions to introduce carboxylic acid or ester groups via Knoevenagel condensation.
- Conversion of carboxylic acid or ester groups into azides followed by Curtius rearrangement to form the pyrrolo[3,2-c]pyridine ring system.
- Introduction of hydroxy and aldehyde groups through selective oxidation or substitution reactions.
A representative synthetic sequence is as follows:
This method was successfully applied in a master's thesis work focusing on substituted pyrrolopyridines, demonstrating the feasibility of preparing the pyrrolo[3,2-c]pyridine scaffold with functional groups suitable for further derivatization.
Synthesis via Pyridine Derivatives and N-Oxide Intermediates
Another approach involves the transformation of substituted pyridine derivatives through oxidation and subsequent functional group modifications:
- Starting from 2-bromo-5-methylpyridine, oxidation with meta-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide.
- Nitration introduces a nitro group at the 4-position.
- Reaction with N,N-dimethylformamide dimethyl acetal forms a key intermediate.
- Reduction with iron powder and acetic acid converts the nitro group and facilitates cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine.
- Suzuki cross-coupling reactions with arylboronic acids enable the introduction of various substituents, including hydroxy and aldehyde groups.
This synthetic route is summarized in the following table:
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Pyrrole-based synthesis | 2-substituted pyrrole | Knoevenagel condensation, azide formation, Curtius rearrangement | Direct access to pyrrolo[3,2-c]pyridine core; versatile | Multi-step, moderate yields | 8-53% (intermediates) |
| Pyridine N-oxide route | 2-bromo-5-methylpyridine | Oxidation, nitration, reduction, Suzuki coupling | Allows diverse substitution; scalable | Requires handling of nitro and N-oxide intermediates | Variable, generally moderate |
| Functional group modification | Pyrrolo[3,2-c]pyridine derivatives | Oxidation, hydroxylation | Flexible for late-stage modification | Requires prior core synthesis | Dependent on substrate |
Summary of Research Findings
- The synthesis of this compound is typically achieved through multi-step organic synthesis starting from either pyrrole or pyridine derivatives.
- Knoevenagel condensation followed by azide formation and Curtius rearrangement provides a route from pyrrole precursors, enabling the construction of the fused heterocyclic system with functional groups.
- Alternatively, pyridine N-oxide intermediates allow for nitration, reduction, and palladium-catalyzed cross-coupling reactions, facilitating the introduction of hydroxy and aldehyde substituents.
- Yields vary depending on reaction conditions and reagents, with some steps showing moderate to low efficiency, indicating potential areas for optimization.
- These methods are supported by detailed mechanistic proposals and have been validated in academic theses and peer-reviewed publications.
Q & A
Basic: What are the standard synthetic routes for 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves formylation of the pyrrolopyridine core. A common approach is the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce the aldehyde group. For example, analogous compounds like 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde are synthesized by treating the precursor with POCl₃ in DMF at 0–5°C, followed by controlled hydrolysis and crystallization . For the 6-hydroxy derivative, protection of the hydroxyl group (e.g., using Boc or TBS groups) may be required before formylation to avoid side reactions .
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization relies on a combination of spectroscopic and analytical techniques:
- 1H/13C-NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the hydroxy group may show broad signals or exchange effects. Aromatic protons in the pyrrolopyridine ring resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde carbonyl group.
- X-ray Crystallography : Used to resolve tautomeric or regiochemical ambiguities, particularly if the hydroxy group participates in intramolecular hydrogen bonding .
Advanced: How can researchers optimize the yield of this compound during synthesis?
Methodological Answer:
Yield optimization involves:
- Temperature Control : Maintaining reaction temperatures below 5°C during formylation minimizes side reactions like over-oxidation or polymerization .
- Protection-Deprotection Strategies : Protecting the hydroxy group with a silyl ether (e.g., TBSCl) before formylation improves regioselectivity. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality .
- Purification : Chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) followed by recrystallization from ethanol/water mixtures enhances purity .
Advanced: What analytical challenges arise when studying tautomerism in this compound?
Methodological Answer:
The compound may exhibit keto-enol tautomerism due to the proximity of the aldehyde and hydroxy groups. Key challenges include:
- NMR Interpretation : Dynamic exchange between tautomers broadens peaks or causes signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can slow equilibration and resolve discrete signals .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) help predict the dominant tautomer and validate experimental observations .
- Crystallographic Evidence : X-ray structures provide definitive proof of the solid-state tautomeric form, though solution-phase behavior may differ .
Basic: What solvents are suitable for handling this compound?
Methodological Answer:
- Polar aprotic solvents : DMSO or DMF dissolve the compound effectively but may complicate later purification.
- Alcohols : Methanol or ethanol are ideal for recrystallization due to moderate solubility and low reactivity with the aldehyde group.
- Aqueous workup : Avoid prolonged exposure to water, as the hydroxy group may facilitate hydrolysis of the aldehyde under acidic/basic conditions .
Advanced: How can researchers address contradictions in reported spectral data for this compound?
Methodological Answer:
Discrepancies in NMR or IR data often stem from:
- Impurity Profiles : Trace solvents or synthetic byproducts (e.g., phosphorylated intermediates) may alter signals. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion purity .
- Tautomeric Variability : Compare data under consistent conditions (solvent, temperature) and employ deuterated solvents with controlled pH to stabilize specific tautomers .
- Collaborative Validation : Cross-reference with independent syntheses and databases (e.g., PubChem) while excluding non-peer-reviewed sources .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a versatile building block:
- Heterocyclic Functionalization : The aldehyde group enables condensation reactions with amines or hydrazines to form Schiff bases, which are precursors for anticancer or antimicrobial agents .
- Metal Coordination : The hydroxy and aldehyde moieties act as chelating sites for catalytic or diagnostic metal complexes .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde carbon is highly electrophilic, while the pyrrolopyridine nitrogen may participate in hydrogen bonding .
- Transition-State Modeling : Simulate reaction pathways (e.g., nucleophilic addition to the aldehyde) using software like Gaussian or ORCA to optimize reaction conditions .
- Solvent Effects : COSMO-RS simulations predict solubility and stability in different solvents, guiding experimental design .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. The aldehyde group may cause skin/eye irritation .
- Ventilation : Perform reactions in a fume hood due to potential vapor release from DMF or POCl₃ .
- Waste Disposal : Quench residual POCl₃ with ice-cold water before disposal to avoid exothermic reactions .
Advanced: How can researchers mitigate byproduct formation during functionalization of this compound?
Methodological Answer:
- Controlled Stoichiometry : Use 1.1–1.2 equivalents of reagents (e.g., amines for Schiff base formation) to avoid over-substitution .
- Catalytic Additives : Employ scandium triflate or acetic acid to accelerate imine formation while suppressing aldol side reactions .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
